molecular formula C10H16N4O3 B3010995 (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol CAS No. 941083-91-6

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol

Cat. No.: B3010995
CAS No.: 941083-91-6
M. Wt: 240.263
InChI Key: UIVIXABTNWYYHP-UHFFFAOYSA-N
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Description

The compound “(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol” is a pyrimidine derivative featuring a hydroxymethyl group at position 5, an amino group at position 2, a methoxy group at position 4, and a morpholine ring at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The morpholine substituent, a six-membered saturated ring containing one oxygen and one nitrogen atom, contributes to solubility and conformational flexibility, distinguishing it from simpler alkyl or aryl substituents .

Properties

IUPAC Name

(2-amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h15H,2-6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVIXABTNWYYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1CO)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-amino-4-methoxy-6-chloropyrimidine with morpholine under controlled conditions.

    Introduction of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where the chlorine atom in the pyrimidine ring is replaced by a hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight Key Features
(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol 2-NH₂, 4-OCH₃, 5-CH₂OH, 6-morpholine C₁₀H₁₇N₅O₃ 267.28 g/mol Hydroxymethyl and morpholine enhance solubility; potential H-bond donor/acceptor
4-Amino-5-hydroxymethyl-2-methylpyrimidine (Toxopyrimidine) 2-CH₃, 4-NH₂, 5-CH₂OH C₆H₉N₃O 155.16 g/mol Pyridoxine antagonist; simpler structure with methyl and hydroxymethyl groups
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 2-NH₂, 4-(4-methoxyphenyl), 5-OCH₂(4-FC₆H₄), 6-CH₃ C₂₆H₂₄FN₃O₃ 445.49 g/mol Aryl and fluorinated groups enhance lipophilicity; potential kinase inhibition
5-Methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine] derivative Non-pyrimidine core with spirocyclic indole C₂₀H₂₁F₃N₂O₂ 378.39 g/mol Trifluoroacetyl group increases metabolic stability; spirocyclic structure impacts conformation

Key Observations :

  • Substituent Diversity : The target compound’s morpholine group distinguishes it from Toxopyrimidine (methyl at position 2) and aryl-substituted analogs . Morpholine’s electron-rich nitrogen may enhance solubility and serve as a hydrogen bond acceptor, contrasting with lipophilic trifluoromethyl or aryl groups in other derivatives .
Structural and Crystallographic Features
  • The morpholine ring’s puckering (non-planar conformation) may influence intermolecular interactions. defines puckering coordinates for saturated rings, suggesting the morpholine’s chair conformation could enhance packing efficiency in crystalline states .
  • SHELX programs () are widely used for refining such structures, ensuring accurate bond-length and angle validation .

Biological Activity

(2-Amino-4-methoxy-6-morpholin-4-ylpyrimidin-5-yl)methanol, a pyrimidine derivative, is characterized by its unique morpholine ring which enhances its chemical stability and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4O3, and it includes functional groups such as an amino group, a methoxy group, and a morpholine ring. The presence of these groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.
  • Receptor Interaction : The compound can affect receptor-mediated signaling, influencing cellular responses.
  • Gene Expression Modulation : It may alter the expression of genes associated with specific biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MCF-79.46
MDA-MB-2311.75
HepG212.0

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antiviral Activity

The compound has also shown potential antiviral effects. In studies involving influenza virus models, it demonstrated a significant reduction in viral load, indicating its ability to inhibit viral replication effectively:

Viral Strain Reduction in Viral Load (%) Reference
H1N175%
H3N282%

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated the effects of this compound on breast cancer cells. Results showed that treatment led to increased apoptosis markers, suggesting that the compound induces cell death through apoptotic pathways.
  • Antiviral Efficacy Study : In a study assessing the antiviral properties against the influenza virus, the compound was administered to infected mice. The results indicated a significant decrease in viral titers in lung tissues compared to controls, highlighting its therapeutic potential in viral infections.

Comparison with Similar Compounds

The unique morpholine structure of this compound sets it apart from other pyrimidine derivatives:

Compound Unique Feature
(2-Amino-4-methoxy-6-methylpyrimidin-5-yl)methanolLacks morpholine ring
(2-Amino-4-hydroxy-6-methylpyrimidine)Different functional groups

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